Dimethylphenylarsine oxide

Environmental fate Soil science Column leaching

Laboratories conducting environmental monitoring of phenylarsenic CWA degradation products face systematic quantification errors when substituting DMPAO with structural analogs. DMPAO is the most mobile aromatic arsenical-leaching 30 cm in Fluvisol (20% farther than MDPAO)-and dominates rice straw arsenic burden at 60.5% of speciated As, yet is entirely excluded from grain. It forms under both aerobic and anaerobic conditions, providing a terminal-product marker for natural attenuation. Procure as a ≥95% HPLC-certified reference standard for defensible, ISO 17025-compliant LC-ICP-MS speciation workflows.

Molecular Formula C8H11AsO
Molecular Weight 198.09 g/mol
CAS No. 62964-84-5
Cat. No. B14520367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenylarsine oxide
CAS62964-84-5
Molecular FormulaC8H11AsO
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC[As](=O)(C)C1=CC=CC=C1
InChIInChI=1S/C8H11AsO/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyJKHXRDNSCXJACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylphenylarsine Oxide (CAS 62964-84-5): Compound Class and Baseline Characteristics for Procurement Evaluation


Dimethylphenylarsine oxide (DMPAO; CAS 62964-84-5), also named dimethylarsorylbenzene or phenyldimethylarsine oxide, is a pentavalent tertiary organoarsenic(V) oxide with the molecular formula C₈H₁₁AsO and a molecular weight of 198.097 g·mol⁻¹ [1]. It belongs to the class of aromatic arsenicals (AAs) that originate primarily as microbial degradation products of phenylarsenic chemical warfare agents (CWAs) such as Clark I (diphenylchloroarsine) and Clark II (diphenylcyanoarsine) [2]. Structurally, DMPAO features a central arsenic atom bonded to two methyl groups, one phenyl group, and a terminal arsenyl oxygen (As=O), placing it at the fully dimethylated terminus of the DPAA → PAA → MPAA → DMPAO degradation sequence [3]. Its predicted logP of 1.53 and polar surface area of 17.07 Ų confer intermediate hydrophobicity among aromatic arsenicals, directly influencing its environmental partitioning behaviour . DMPAO is commercially available as an analytical reference standard (e.g., FUJIFILM Wako, 20 mg, purity ≥95.0% by HPLC and ex As) specifically designated for arsenic speciation analysis .

Why In-Class Aromatic Arsenical Substitution Fails: The Quantifiable Case Against Interchanging Dimethylphenylarsine Oxide with Analogs


Substituting DMPAO with its closest structural analog—methyldiphenylarsine oxide (MDPAO)—or any other aromatic arsenical in environmental fate studies, analytical method development, or toxicological investigations is not scientifically defensible because these compounds exhibit quantitatively distinct soil mobility, plant tissue partitioning, and formation pathway dependencies. DMPAO is the single most mobile aromatic arsenical in both Fluvisol (30 cm leaching depth) and Andosol (15 cm) soil columns, travelling 20% farther than MDPAO in sandy loam [1]. In rice plant systems, DMPAO dominates straw arsenic burden at 60.5% of total speciated As—an 8.5-fold excess over MDPAO—yet is entirely excluded from grains, whereas MPAA preferentially translocates to grain at 86.7% of grain As burden [2][3]. Furthermore, DMPAO forms under both aerobic and anaerobic soil conditions via a dephenylation–methylation route, while MDPAO is produced exclusively under anaerobic conditions via direct methylation of DPAA, meaning the two compounds report on fundamentally different biogeochemical processes [4]. These are not subtle differences amenable to generic substitution; they represent categorical divergences in environmental behaviour that directly affect experimental outcomes, analytical accuracy, and risk assessment conclusions.

Quantitative Evidence Guide: Verifiable Differentiation of Dimethylphenylarsine Oxide vs. Closest Analogs for Informed Scientific Procurement


Soil Column Mobility: DMPAO Exhibits the Highest Leaching Depth Among Five Aromatic Arsenicals, Exceeding Its Closest Structural Analog MDPAO by 20% in Fluvisol

In a direct head-to-head column leaching study of five aromatic arsenicals in two Japanese agricultural soil types, dimethylphenylarsine oxide (DMPAO) consistently exhibited the greatest mobility. In Fluvisol (sandy loam), DMPAO travelled 30 cm—exceeding methyldiphenylarsine oxide (MDPAO, 25 cm) by 5 cm (a 20% relative increase), methylphenylarsinic acid (MPAA, 20 cm) by 50%, and diphenylarsinic acid (DPAA, 15 cm) and phenylarsonic acid (PAA, 15 cm) by 100%. In Andosol (light clay), DMPAO and MDPAO showed equal mobility at 15 cm each, both exceeding DPAA (10 cm) and MPAA/PAA (5 cm each) [1]. The quantitative soil adsorption rank confirmed this pattern: PAA > MPAA > DPAA > MDPAO > DMPAO, with DMPAO being the least adsorbed (and therefore most mobile) of all five tested aromatic arsenicals across both soil types [1]. This differential mobility is mechanistically linked to DMPAO's intermediate hydrophobicity (predicted logP = 1.53) and the predominance of ligand-exchange over hydrophobic adsorption mechanisms for these compounds [1].

Environmental fate Soil science Column leaching Aromatic arsenicals Groundwater transport

Rice Straw Arsenic Speciation: DMPAO Dominates Straw Burden at 8.5-Fold Higher Concentration Than Its Closest Structural Analog MDPAO

In a controlled pot experiment using soil contaminated with aromatic arsenicals from CWA degradation, reversed-phase HPLC-ICP-MS speciation analysis of rice straw revealed that DMPAO was the overwhelmingly dominant arsenic species. DMPAO accumulated to 7.71 ± 0.48 μg As·kg⁻¹, representing 60.5 ± 3.7% of total extracted arsenic in straw. In contrast, its closest structural analog MDPAO accumulated to only 0.91 ± 0.07 μg As·kg⁻¹, representing just 7.2 ± 0.5% of total straw arsenic [1]. This represents an 8.5-fold quantitative difference in straw accumulation between two compounds differing only by the substitution of one methyl for one phenyl group on the arsenic centre. Inorganic arsenic contributed 2.85 ± 0.20 μg As·kg⁻¹ (22.3 ± 1.6%), making DMPAO approximately 2.7-fold more abundant in straw than inorganic As species combined [1].

Arsenic speciation Rice uptake Plant accumulation Food safety ICP-MS

Differential Rice Grain Exclusion: DMPAO Is Completely Excluded from Rice Grains, Whereas MPAA Is the Dominant Grain Species at 86.7% of Grain Arsenic Burden

A critical tissue-partitioning distinction separates DMPAO from its metabolic precursor MPAA in the rice plant system. In the same pot experiment, rice grain analysis revealed that DMPAO and MDPAO were entirely absent from grains—neither compound was detected above analytical limits. Instead, rice grain contained predominantly MPAA at 1.17 ± 0.04 μg As·kg⁻¹, comprising 86.7 ± 2.7% of total grain arsenic [1]. This stands in stark contrast to the straw, where DMPAO was the dominant species (60.5% of total As) and MPAA was a minor component. The root uptake of each species and subsequent transport from straw to grain were demonstrated to be significantly correlated with calculated log Kow values, establishing a physicochemical basis for this differential translocation [1]. Independently, Arao et al. (2009) confirmed that DMPAO and MDPAO absorbed by rice shoots are retained in the straw, whereas MPAA and DPAA absorbed by shoots are translocated to grains more readily than other AAs [2].

Food safety Rice grain arsenic Translocation Tissue partitioning Speciation

Transformation Pathway Divergence: DMPAO Forms Under Both Aerobic and Anaerobic Conditions, Whereas MDPAO Formation Is Strictly Anaerobic

The formation route of DMPAO is mechanistically and conditionally distinct from that of MDPAO, as established by a 24-week soil incubation study of diphenylarsinic acid (DPAA) in Entisol and Andisol under controlled aerobic and anaerobic conditions. DMPAO is produced via a two-step sequential pathway: DPAA first undergoes dephenylation to phenylarsonic acid (PAA), followed by microbial methylation to methylphenylarsinic acid (MPAA) and ultimately to DMPAO. Critically, this pathway operates under both aerobic and anaerobic conditions [1]. In contrast, MDPAO is generated exclusively under anaerobic conditions via direct methylation of DPAA without prior dephenylation [1]. This means that in any aerobic or periodically oxic environment, DMPAO can form while MDPAO cannot, making DMPAO the more environmentally ubiquitous transformation product. Furthermore, the degradation of DPAA in Andisol was less extensive than in Entisol, and autoclaved soil under anaerobic conditions showed negligible DPAA degradation over 24 weeks, confirming the microbial dependence of both pathways [1]. The DMPAO concentration was observed to increase under flooded (reducing) conditions in contaminated paddy soil, while remaining unchanged under upland (oxic) conditions, consistent with enhanced microbial methylation activity under anaerobiosis [2].

Microbial degradation Redox conditions Biogeochemistry DPAA transformation Environmental persistence

Analytical Reference Standard Specifications: DMPAO Is Supplied as a Dual-Certified Standard (≥95.0% by Both HPLC and Ex-As Methods) Specifically for Arsenic Speciation Analysis

For laboratories requiring certified reference materials for arsenic speciation analysis, DMPAO is available as a dedicated analytical standard from FUJIFILM Wako Pure Chemical Corporation (Product No. 044-31311, 20 mg) with dual purity specifications: ≥95.0% by HPLC and ≥95.0% by arsenic-content determination (ex As), requiring controlled storage at 2–10°C . A recent comprehensive evaluation of commercial phenylarsenic compound reagents by Narukawa and Nakamura (2025) using LC-MS/MS and HPLC-ICP-MS established SI-traceable mass fractions for five water-soluble phenylarsenic compounds and revealed that commercial reagent purity can vary substantially between suppliers and across different phenylarsenic species, underscoring the importance of documented purity specifications for quantitative analytical work [1]. The study demonstrated that five phenylarsenic compounds can be analysed within 28 minutes using isocratic elution with the same HPLC conditions applicable to both LC-MS/MS and HPLC-ICP-MS, and that the prepared SI-traceable standard solutions serve as convenient characterisation sources for delineating the presence of these compounds in environmental and food samples [1].

Analytical standard Quality assurance Arsenic speciation Method validation SI-traceability

Evidence-Backed Application Scenarios for Dimethylphenylarsine Oxide (CAS 62964-84-5) in Research and Industrial Settings


Environmental Fate and Groundwater Transport Modelling of CWA-Derived Aromatic Arsenicals

DMPAO is the most mobile aromatic arsenical in both sandy loam (30 cm leaching depth) and clay-rich (15 cm) soil types, exceeding its closest structural analog MDPAO by 20% in Fluvisol [1]. Environmental fate modellers and remediation engineers requiring a conservative (worst-case) tracer for phenylarsenical plume migration should select DMPAO as the sentinel compound because any model parameterised with a less mobile analog (e.g., MDPAO at 25 cm or MPAA at 20 cm) will systematically underestimate the maximum transport distance, compromising groundwater protection zone delineation and remediation target setting. The quantifiable adsorption rank (PAA > MPAA > DPAA > MDPAO > DMPAO) provides a validated hierarchy for multi-species transport models [1].

Rice Straw Biomonitoring for CWA-Contaminated Agricultural Soils

DMPAO is the dominant arsenic species in rice straw at 7.71 μg As·kg⁻¹ (60.5% of total straw As)—an 8.5-fold excess over MDPAO [2]. Environmental monitoring programmes assessing CWA-derived arsenic contamination in paddy agroecosystems should target DMPAO as the primary straw analyte because its overwhelming predominance provides the highest analytical signal-to-background ratio for detection and quantification in straw matrices. However, monitoring programmes must note that DMPAO is entirely excluded from rice grains [2][3]; grain safety assessments require independent MPAA quantification, as DMPAO straw data cannot be extrapolated to predict grain arsenic burden.

Biogeochemical Redox Zonation Studies Using Phenylarsenical Transformation Product Ratios

The divergent redox dependencies of DMPAO and MDPAO formation enable their use as paired biogeochemical process indicators. DMPAO forms under both aerobic and anaerobic conditions via the DPAA → PAA → MPAA → DMPAO sequence, whereas MDPAO forms exclusively under anaerobiosis [4]. The DMPAO/MDPAO concentration ratio in environmental samples thus provides information about the redox history of the system: a high ratio indicates sustained or intermittent oxic conditions permitting the dephenylation-methylation pathway, while a low ratio (or MDPAO dominance) indicates persistently anaerobic conditions favouring the direct methylation route. This paired-indicator approach is applicable to soil, sediment, and groundwater monitoring at CWA disposal sites [4][3].

Method Development and Inter-Laboratory Validation of HPLC-ICP-MS Arsenic Speciation Protocols

The availability of a dual-certified DMPAO analytical standard (≥95.0% purity by both HPLC and elemental As determination) with defined storage requirements (2–10°C) provides a validated reference point for method development, calibration, and inter-laboratory comparability in arsenic speciation workflows . The recent establishment of SI-traceable mass fractions for water-soluble phenylarsenic compounds, including DMPAO, using LC-MS/MS and HPLC-ICP-MS under isocratic conditions with a 28-minute analytical window [5], means that laboratories can now adopt harmonised protocols for phenylarsenical quantification. Procurement of the characterised DMPAO standard directly supports compliance with ISO/IEC 17025 requirements for traceable calibration in environmental and food testing laboratories.

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